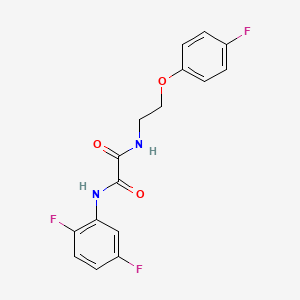

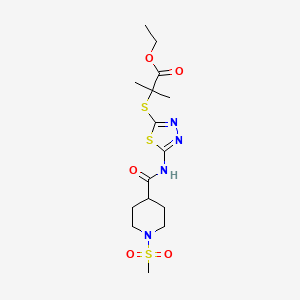

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While I don’t have the specific synthesis for this compound, oxalamides are typically synthesized through the reaction of an amine with oxalic acid or its derivatives . The fluorophenyl and fluorophenoxy groups could potentially be introduced using appropriate fluorinated precursors.Chemical Reactions Analysis

Again, while I don’t have specific reactions for this compound, oxalamides, in general, can participate in various reactions. For example, they can undergo hydrolysis under acidic or basic conditions to yield amines and oxalic acid .Scientific Research Applications

Synthesis and Characterization of Fluoropolymers

A study by Ito et al. (2002) explored the synthesis and characterization of fluoropolymers with pendant hydroxyl groups through the polyaddition of bis(epoxide)s with dicarboxylic acids and diols. This research underscores the importance of fluorinated compounds in the development of materials with specific thermal and solubility properties, potentially relevant for the development of advanced materials with tailored functionalities Ito et al., 2002.

Anticorrosive and Electrodeposition Properties

Omar et al. (2020) investigated the impact of ionic liquids, including fluorinated derivatives, on the corrosion behavior and electrodeposition of Ni-Co alloys. Their findings highlight the role of fluorinated compounds in enhancing corrosion resistance and modifying the electrodeposition process, which is critical in materials science for developing durable and high-performance coatings Omar et al., 2020.

Fluorinated Compounds in Organic Synthesis and Medicinal Chemistry

Research on fluorinated compounds extends into organic synthesis and medicinal chemistry, where their unique properties are exploited for the development of novel therapeutic agents and synthetic methodologies. For example, studies on the synthesis of fluorinated benzophenones and their derivatives demonstrate the utility of these compounds in creating fluorophores with enhanced photostability and spectroscopic properties, which are valuable in biochemical research and drug development Woydziak et al., 2012.

Environmental Applications

Finkelstein et al. (2000) focused on the biotransformation of monofluorophenols in Rhodococcus opacus, revealing the formation of fluoropyrogallols as intermediates. This research sheds light on the environmental fate of fluorinated organic compounds and their potential impact on biodegradation processes, emphasizing the importance of understanding the environmental aspects of fluorinated chemicals Finkelstein et al., 2000.

Safety and Hazards

properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3/c17-10-1-4-12(5-2-10)24-8-7-20-15(22)16(23)21-14-9-11(18)3-6-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWUZYSPIIADKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)

![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)